molecular formula C12H4Cl6 B1329278 2,2',3,4,5,6'-Hexachlorobiphenyl CAS No. 68194-15-0

2,2',3,4,5,6'-Hexachlorobiphenyl

Cat. No. B1329278
CAS RN: 68194-15-0
M. Wt: 360.9 g/mol
InChI Key: UQPQKLGBEKEZBV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chlorinated biphenyls can involve various chemical reactions, including halogenation and coupling reactions. For instance, the preparation of the 5,6-arene oxide of a tetrachlorobiphenyl was achieved through a sequence of reactions that included decarboxylative selenation and selenoxide elimination, followed by a decarboxylative elimination . Although this paper does not directly describe the synthesis of 2,2',3,4,5,6'-Hexachlorobiphenyl, the methodologies used could be relevant for synthesizing similarly chlorinated biphenyls.

Molecular Structure Analysis

The molecular structure of chlorinated biphenyls is characterized by two benzene rings connected by a single bond, allowing for rotation and various degrees of dihedral angles between the rings. For example, a related compound, 2,3-Dichloro-3',4'-dihydroxybiphenyl, exhibits intramolecular hydrogen bonding and a dihedral angle of 59.39(8)° between the benzene rings . This information provides insight into the potential molecular conformation of 2,2',3,4,5,6'-Hexachlorobiphenyl, although the presence of additional chlorine atoms would influence its exact structure.

Chemical Reactions Analysis

Chlorinated biphenyls can undergo various chemical reactions, including oxidative and reductive processes. The synthesis paper indicates that decarboxylative eliminations can be an effective step in the synthesis of chlorinated biphenyls. Additionally, the paper on the synthesis of substituted hexa-2,4-diynes suggests that catalyzed coupling reactions are useful for creating complex organic molecules, which could be applicable to the synthesis and reactions of chlorinated biphenyls.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated biphenyls like 2,2',3,4,5,6'-Hexachlorobiphenyl are influenced by the degree of chlorination and the molecular structure. These compounds are typically non-polar, hydrophobic, and resistant to degradation, leading to their persistence in the environment. The intramolecular hydrogen bonding observed in a related compound could also affect the melting and boiling points, solubility, and chemical reactivity of 2,2',3,4,5,6'-Hexachlorobiphenyl. However, specific physical and chemical property data for this compound are not provided in the papers referenced.

Scientific Research Applications

Metabolism and Excretion in Rats

Kato, McKinney, and Matthews (1980) studied the metabolism and excretion of four symmetrical hexachlorobiphenyl isomers, including 2,2',3,4,5,6'-Hexachlorobiphenyl, in rats. They found that the rate of metabolism and excretion depends on the position of chlorine substitution on the biphenyl ring. Specifically, isomers without vicinal unsubstituted carbon atoms were metabolized and excreted more slowly. The metabolites showed evidence of dechlorination and possible metabolism via the direct insertion of a hydroxyl group (Kato, McKinney, & Matthews, 1980).

Degradation Analysis

Turrio-Baldassarri et al. (1997) reported on the degradation of Hexachlorobiphenyls, noting that certain congeners, including 2,2',3,4,5,6'-Hexachlorobiphenyl, appear to be more degradable in biotic matrices. They suggested that the ratio of certain congeners could vary in matrices at different levels in the food chain and may be under metabolic control (Turrio-Baldassarri et al., 1997).

Solubility in Supercritical Fluids

Anitescu and Tavlarides (1999) explored the solubility of various polychlorinated biphenyl (PCB) congeners, including 2,2',3,4,5,6'-Hexachlorobiphenyl, in supercritical fluids. They found that modifiers like n-butane and methanol increased solubility in supercritical carbon dioxide, which could have implications for environmental remediation and extraction processes (Anitescu & Tavlarides, 1999).

Hepatic Microsomal Enzyme Activity

Stonard and Greig (1976) investigated the effects of various hexachlorobiphenyl isomers, including 2,2',3,4,5,6'-Hexachlorobiphenyl, on hepatic microsomal enzyme activity in rats. They found that these isomers initially produce changes in hepatic microsomal activity resembling those seen after treatment with phenobarbitone. However, chronic feeding of these isomers led to a mixed pattern of enzyme induction and accumulation of hepatic porphyrins, suggesting a potential relationship with hepatic disorders (Stonard & Greig, 1976).

Metabolic Behavior in Various Species

Hutzinger et al. (1972) studied the metabolic behavior of hexachlorobiphenyl isomers in pigeons, rats, and brook trout. They observed that certain hexachlorobiphenyl isomers, including 2,2',3,4,5,6'-Hexachlorobiphenyl, were metabolized into monohydroxylated derivatives in rats and pigeons, but no such metabolites were detected in brook trout. This suggests species-specific differences in the metabolism of these compounds, which could have implications for their environmental impact and accumulation in the food chain (Hutzinger et al., 1972).

Distribution and Excretion in Rats

Matthews and Tuey (1980) explored the distribution and excretion of 2,2',3,4,5,6'-Hexachlorobiphenyl in rats. They found that this compound was rapidly metabolized and excreted compared to other hexachlorobiphenyls without adjacent unsubstituted carbon atoms. This research indicates that the structure of PCBs significantly affects their metabolism and excretion rates, with potential implications for environmental persistence and bioaccumulation (Matthews & Tuey, 1980).

Metabolism by Human CYP2B6

Ariyoshi et al. (1995) investigated the metabolism of 2,4,5,2',4',5'-Hexachlorobiphenyl by human CYP2B6. They identified a major metabolite and compared the metabolic activity to that in other species. These findings are significant for understanding how PCB congeners are processed in the human body, which has implications for assessing human health risks associated with PCB exposure (Ariyoshi et al., 1995).

Safety And Hazards

2,2’,3,4,5,6’-Hexachlorobiphenyl is harmful if swallowed and toxic in contact with skin . It may cause cancer and damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

1,2,3,4-tetrachloro-5-(2,6-dichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Cl6/c13-6-2-1-3-7(14)9(6)5-4-8(15)11(17)12(18)10(5)16/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQPQKLGBEKEZBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Cl6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1074202
Record name 2,2',3,4,5,6'-Hexachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1074202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2',3,4,5,6'-Hexachlorobiphenyl

CAS RN

68194-15-0
Record name 2,2',3,4,5,6'-Hexachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068194150
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',3,4,5,6'-Hexachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1074202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',3,4,5,6'-HEXACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T12209RQ3R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
381
Citations
PC Hsu, MH Li, YL Guo - Toxicology, 2003 - Elsevier
Polychlorinated biphenyls (PCBs) are known to affect reproductive system in animals and in accidentally or occupationally exposed humans. Information is lacking on effects of non-…
Number of citations: 37 www.sciencedirect.com
PC Hsu, MH Pan, LA Li, CJ Chen, SS Tsai… - Toxicology and Applied …, 2007 - Elsevier
Exposure in utero to 2,2′,3,3′,4,6′-hexachlorobiphenyl (PCB 132) impairs sperm function and alters testicular apoptosis-related gene expression in rat offspring - ScienceDirect Skip …
Number of citations: 68 www.sciencedirect.com
MH Li, PC Hsu, YL Guo - Archives of environmental contamination and …, 2001 - Springer
Polychlorinated biphenyls (PCBs) with the liable 2,3,6-substitution are important components of certain commercial mixtures and frequently detected in biota, but little is known about …
Number of citations: 21 link.springer.com
IN Pessah, HJ Lehmler, LW Robertson… - Chemical research in …, 2009 - ACS Publications
Polychlorinated biphenyls (PCBs) with unsymmetrical chlorine substitutions and multiple ortho-substitutions that restrict rotation around the biphenyl bond may exist in two stable …
Number of citations: 81 pubs.acs.org
E Uwimana, B Cagle, C Yeung, X Li… - Toxicological …, 2019 - academic.oup.com
Polychlorinated biphenyls (PCBs) have been associated with neurodevelopmental disorders. Several neurotoxic congeners display axial chirality and atropselectively affect cellular …
Number of citations: 12 academic.oup.com
L Turrio-Baldassarri, O D'agostino, E De Felip… - Microchemical …, 1997 - Elsevier
Hexachlorobiphenyls 149 (2,2′,3,4′,5′,6-HxCB) and 153 (2,2′,4,4′,5,5′-HxCB) are among the more abundant congeners in many heavy chlorobiphenyl industrial mixtures. The …
Number of citations: 2 www.sciencedirect.com
Y Kato, K Haraguchi, T Shibahara, Y Masuda… - Archives of …, 1998 - Springer
Male Sprague-Dawley rats received four consecutive intraperitoneal doses of four kinds of methylsulfonyl (MeSO 2 ) metabolites of polychlorinated biphenyl (PCB) congeners: 3-MeSO …
Number of citations: 70 link.springer.com
V Schurig, S Reich - Chirality, 1998 - Wiley Online Library
The rotational barriers ΔG ‡ (T) of the four atropisomeric polychlorinated biphenyls (PCBs) 2,2′,3,5′,6‐pentachlorobiphenyl (PCB 95), 2,2′3,3′,4,6′‐hexachlorobiphenyl (PCB 132…
Number of citations: 78 onlinelibrary.wiley.com
K Haraguchi, Y Kato, R Kimura, Y Masuda - Archives of environmental …, 1999 - Springer
The time courses of fecal excretion and tissue distribution of metabolites derived from 2,2′,4,5,5′-pentachlorobiphenyl (CB101) and 2,2′,3,4′,5′,6-hexachlorobiphenyl (CB149) …
Number of citations: 21 link.springer.com
C Larsson, T Ellerichmann, H Hühnerfuss… - … science & technology, 2002 - ACS Publications
PCB methyl sulfones (MeSO 2 −PCBs) are lipophilic PCB metabolites known to exhibit selective tissue retention properties in wildlife and humans. The aim of this study was to …
Number of citations: 51 pubs.acs.org

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